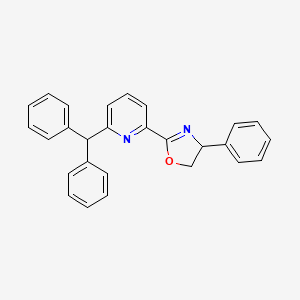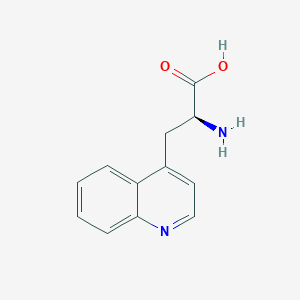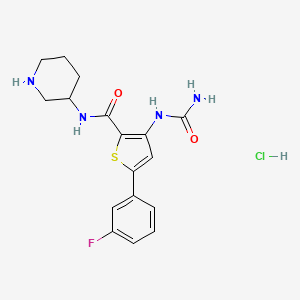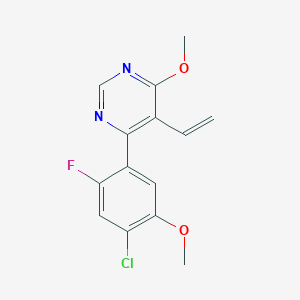
Tms-HT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tms-HT, also known as Trimethylsilylating Reagent, is a compound used primarily for the derivatization of hydroxyl compounds. It is a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in anhydrous pyridine. This reagent is widely used in various chemical processes due to its effectiveness in introducing trimethylsilyl groups into molecules, which can enhance the volatility and stability of the compounds for analytical purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tms-HT is prepared by mixing hexamethyldisilazane and trimethylchlorosilane in anhydrous pyridine. The reaction typically involves the following steps:
Mixing: Hexamethyldisilazane and trimethylchlorosilane are mixed in a specific ratio in an anhydrous pyridine solvent.
Reaction: The mixture is allowed to react at room temperature for a specified period, usually a few minutes to several hours, depending on the desired yield and purity.
Purification: The resulting product is purified to remove any impurities and unreacted starting materials.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Mixing: Large quantities of hexamethyldisilazane and trimethylchlorosilane are mixed in industrial reactors with anhydrous pyridine.
Controlled Reaction: The reaction conditions, such as temperature and time, are carefully controlled to ensure maximum yield and purity.
Purification and Packaging: The final product is purified using industrial purification techniques and then packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Tms-HT undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with hydroxyl groups in organic compounds, replacing the hydrogen atom with a trimethylsilyl group.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, the trimethylsilyl groups introduced can influence the reactivity of the modified compounds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include alcohols, phenols, and carboxylic acids.
Major Products
The major products formed from reactions with this compound are trimethylsilyl ethers, which are more volatile and stable than their parent hydroxyl compounds. These derivatives are particularly useful in gas chromatography and other analytical techniques .
Aplicaciones Científicas De Investigación
Tms-HT has a wide range of applications in scientific research, including:
Chemistry: It is used for the derivatization of hydroxyl compounds to improve their volatility and stability for gas chromatography.
Biology: In biological research, this compound is used to modify biomolecules, making them more amenable to analytical techniques such as mass spectrometry.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of Tms-HT involves the introduction of trimethylsilyl groups into molecules. This process occurs through a substitution reaction where the hydroxyl hydrogen is replaced by a trimethylsilyl group. The trimethylsilyl group increases the volatility and stability of the compound, making it more suitable for analytical techniques such as gas chromatography .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane (TMS): Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy.
Trimethylsilyl Chloride (TMCS): Used for silylation reactions similar to Tms-HT but without the presence of hexamethyldisilazane.
Hexamethyldisilazane (HMDS): Used as a silylation reagent and in the preparation of this compound.
Uniqueness
This compound is unique due to its combination of hexamethyldisilazane and trimethylchlorosilane in anhydrous pyridine, which provides enhanced reactivity and stability compared to using either reagent alone. This combination allows for more efficient and effective derivatization of hydroxyl compounds .
Propiedades
Fórmula molecular |
C9H28ClNSi3 |
|---|---|
Peso molecular |
270.03 g/mol |
Nombre IUPAC |
chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane |
InChI |
InChI=1S/C6H19NSi2.C3H9ClSi/c1-8(2,3)7-9(4,5)6;1-5(2,3)4/h7H,1-6H3;1-3H3 |
Clave InChI |
XPMFWTBRILCBMR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone](/img/structure/B12514096.png)


![5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12514115.png)
![(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12514122.png)
![2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B12514146.png)


![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)


